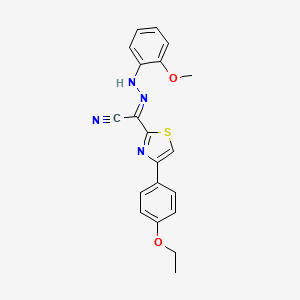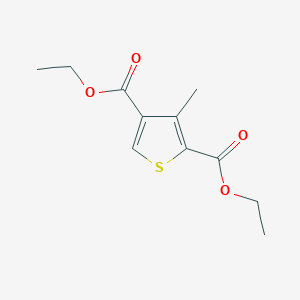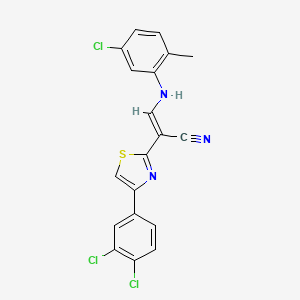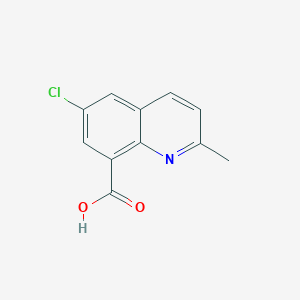![molecular formula C15H11NO2S B2889727 3-methyl-5-[(Z)-1-naphthylmethylidene]-1,3-thiazolane-2,4-dione CAS No. 866137-01-1](/img/structure/B2889727.png)
3-methyl-5-[(Z)-1-naphthylmethylidene]-1,3-thiazolane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule. It includes bond lengths, bond angles, and the spatial arrangement of atoms .Chemical Reactions Analysis
This involves understanding how the compound reacts with other substances. It includes the reactants, products, and conditions of the reaction .Physical and Chemical Properties Analysis
This involves understanding the properties of the compound. It includes melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación
Chemosensing Applications
One notable application of compounds related to 3-methyl-5-[(Z)-1-naphthylmethylidene]-1,3-thiazolane-2,4-dione is in the field of chemosensors for detecting transition metal ions. Research demonstrates the synthesis and characterization of naphthoquinone-based derivatives showing remarkable selectivity towards Cu2+ ions in methanol or methanol-water mixtures. The complexation with Cu2+ ions results in a significant color change, indicative of its potential use as a chemosensor. The limit of detection (LOD) for Cu2+ with specific derivatives is as low as 1.48 × 10−8 mol L−1, showcasing high sensitivity (Gosavi-Mirkute et al., 2017).
Synthetic Chemistry and Catalysis
Another application is found in synthetic chemistry, where related thiazole and naphthoquinone derivatives serve as intermediates or catalysts for various reactions. For example, the generation and trapping of thiazole derivatives with dienophiles demonstrate the versatility of these compounds in synthetic routes, potentially leading to novel pharmacophores or materials with unique properties (Al Hariri et al., 1997).
Biological Activity
Derivatives of this compound exhibit a broad spectrum of biological activities. Synthesis and structural characterization of new derivatives have highlighted their potential in pharmacological and biochemical research, indicating a wide range of biological activities based on the specific substituents added to the thiazolidine-dione framework (Popov-Pergal et al., 2010).
Molecular Docking and Antibacterial Activity
Furthermore, novel 1,4-naphthoquinone derivatives have been synthesized and characterized, including molecular docking studies to understand their interaction with bacterial targets. These compounds show significant in vitro antibacterial activity against clinically isolated bacteria strains, highlighting their potential as antibacterial agents. Notably, specific derivatives exhibited the best antibacterial results with minimum inhibitory concentrations (MIC) as low as 50 μg mL−1, showcasing their potential in addressing antibiotic resistance (Ekennia et al., 2018).
Mecanismo De Acción
Target of Action
The compound, also known as (5Z)-3-methyl-5-(naphthalen-1-ylmethylidene)-1,3-thiazolidine-2,4-dione, is a derivative of thiazolidine . Thiazolidine derivatives are known to exhibit diverse biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities . .
Mode of Action
Thiazolidine derivatives are known to interact with various biological targets due to the presence of sulfur, which enhances their pharmacological properties . The specific interaction of this compound with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Thiazolidine derivatives are known to influence a variety of biological responses, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Various synthetic approaches have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .
Result of Action
Thiazolidine derivatives are known to exhibit diverse biological properties, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
The synthesis of thiazolidine derivatives often involves considerations of green chemistry, atom economy, and cleaner reaction profiles, which may influence their action in different environments .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(5Z)-3-methyl-5-(naphthalen-1-ylmethylidene)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2S/c1-16-14(17)13(19-15(16)18)9-11-7-4-6-10-5-2-3-8-12(10)11/h2-9H,1H3/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMECQSFJGDKXMO-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=CC3=CC=CC=C32)SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC=CC3=CC=CC=C32)/SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2-methoxyanilino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2889644.png)

![4-Chloro-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2889648.png)
![N-(4-methylphenyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxamide](/img/no-structure.png)
![N-{5-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3,4-DIHYDRO-2H-1-BENZOPYRAN-3-CARBOXAMIDE](/img/structure/B2889651.png)

![N-[4-(2-chloropropanoyl)phenyl]butanamide](/img/structure/B2889655.png)
![2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2889656.png)

![N-({8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)pyrrolidine-1-sulfonamide](/img/structure/B2889659.png)



![N-(4-chloro-2-fluorophenyl)-2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2889667.png)
